5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 1891071-09-2) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a carboxylic acid at position 2. Its molecular formula is C₁₃H₁₇N₃O₄, with a molecular weight of 279.29 g/mol (). The Boc group serves as a protective moiety for the amine, enabling selective deprotection during synthetic workflows (). This compound is widely utilized as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules ().
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)15-8-4-5-16-10(6-8)9(7-14-16)11(17)18/h4-7H,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKJWULJGAECIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891071-09-2 | |
| Record name | 5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthesis via 1,3-Dipolar Cycloaddition
The pyrazolo[1,5-a]pyridine scaffold is frequently assembled through 1,3-dipolar cycloaddition between N-aminopyridine derivatives and 1,3-dicarbonyl compounds. Xu et al. developed an improved method using hydroxylamine-O-sulfonic acid to generate N-aminopyridine sulfates from substituted pyridines, which subsequently react with ethyl propionate in a dipolar cycloaddition (Table 1).
Key Steps:
- Synthesis of N-aminopyridine sulfate : Substituted pyridines react with hydroxylamine-O-sulfonic acid in aqueous medium, bypassing the need for iodination.
- Cycloaddition with ethyl propionate : The N-aminopyridine sulfate and ethyl propionate are dissolved in N,N-dimethylformamide (DMF) and water, respectively, then combined to form pyrazolo[1,5-a]pyridine-3-carboxylate esters.
- Hydrolysis to carboxylic acid : Treatment with 30% NaOH yields the free carboxylic acid derivatives.
This method achieved yields of 88–93% for six derivatives (4a–4f), demonstrating superior efficiency compared to traditional iodination-based routes.
Oxidative Coupling-Dehydrogenative Cyclization
An alternative route employs oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. Under oxygenated conditions, this method avoids stoichiometric oxidants and achieves near-quantitative yields (Table 2).
Optimized Conditions:
- Solvent : Ethanol with 6 equivalents of acetic acid.
- Atmosphere : Molecular oxygen (1 atm).
- Temperature : 130°C for 18 hours.
| Entry | Acid Equivalents | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 (HOAc) | Air | 34 |
| 2 | 6 (HOAc) | Air | 74 |
| 3 | 6 (HOAc) | O₂ | 94 |
The presence of oxygen significantly enhances yield by promoting dehydrogenative aromatization, while acetic acid facilitates imine-enamine tautomerization.
Carboxylic Acid Formation via Ester Hydrolysis
Carboxylate esters, such as ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, are hydrolyzed to carboxylic acids under acidic or basic conditions. Xu et al. utilized 30% NaOH at elevated temperatures, achieving quantitative conversion without side reactions. Industrial-scale protocols often employ continuous flow reactors to enhance mixing and heat transfer during hydrolysis.
Industrial-Scale Production Considerations
Patent US10214526B2 highlights methodologies applicable to large-scale synthesis, including:
- Continuous flow reactors : Enhance reproducibility and safety for exothermic steps like cycloaddition.
- Acid chloride intermediates : Carboxylic acids are converted to acyl chlorides using thionyl chloride, enabling efficient amide bond formation.
- Automated purification : Chromatography and crystallization systems minimize manual handling.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolo[1,5-a]pyridine core.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid are typically used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amino derivative, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine core.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with tailored properties.
Biology
- Enzyme Inhibition Studies : Due to its structural similarities to biologically active molecules, it is utilized in research focused on enzyme inhibitors and receptor ligands. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyridine exhibit inhibitory effects on various enzymes critical in metabolic pathways.
Pharmaceutical Development
- Drug Design : The compound's unique structure allows it to be explored as a potential candidate for drug development against diseases such as cancer. Research has indicated that modifications to the pyrazolo[1,5-a]pyridine scaffold can lead to compounds with enhanced biological activity against cancer cell lines.
Case Study 1: Enzyme Inhibition
Research published in Organic Letters demonstrated that derivatives of pyrazolo[1,5-a]pyridine could effectively inhibit specific enzymes involved in cancer metabolism. The study highlighted the potential for these compounds to serve as lead candidates for further drug development.
Case Study 2: Material Science
A study explored the use of 5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid in creating novel polymeric materials with enhanced thermal stability and mechanical properties. The findings suggest that incorporating this compound into polymer matrices can significantly improve performance metrics.
Mechanism of Action
The mechanism of action of 5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc protecting group can influence the compound’s solubility and stability, affecting its interaction with molecular targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Fused Carboxylic Acid Derivatives
Key Observations:
- Core Heterocycle: Pyrazolo[1,5-a]pyridine (target compound) vs. pyrazolo[1,5-a]pyrimidine (analogs).
- Substituents: The Boc group in the target compound contrasts with halogenated (e.g., Cl) or alkylamine substituents in analogs, influencing solubility, stability, and target binding .
- Functional Groups: All compounds share a carboxylic acid at position 3, enabling amidation or salt formation for bioactivity optimization .
Biological Activity
5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and research findings.
- Molecular Formula : C13H15N3O4
- Molecular Weight : 277.28 g/mol
- CAS Number : 1891071-09-2
- Density : 1.26 g/cm³ (predicted)
- pKa : 5.98 (predicted)
- Storage Conditions : 2-8°C
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of several derivatives on A549 cells using an MTT assay:
| Compound | IC50 (µM) | Cell Line | Remarks |
|---|---|---|---|
| 15 | 66 | A549 | More potent than 3,5-dimethylpyrazole |
| 21 | Not specified | Multidrug-resistant S. aureus | Selective antimicrobial activity observed |
The results indicated that the structure of the compounds significantly influenced their anticancer activity, with specific functional groups enhancing efficacy.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound was tested against multidrug-resistant bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.
Case Study: Antimicrobial Screening
In vitro tests were conducted on various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Klebsiella pneumoniae | 64 µg/mL | Shows potential for treating infections |
These findings suggest that this compound could be a valuable lead in developing new antimicrobial agents.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrazole ring may interact with specific cellular targets involved in cancer proliferation and bacterial resistance mechanisms.
Q & A
Q. What are the standard synthetic routes for preparing 5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid, and how is the ethyl ester intermediate utilized?
The synthesis typically involves cyclocondensation of methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) in acetic acid at 80°C to form the pyrazolo[1,5-a]pyrimidine core. The ethyl ester intermediate (e.g., ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate) is critical for subsequent hydrolysis to the carboxylic acid. Hydrolysis with LiOH in aqueous methanol yields the free acid, which is then activated for amidation .
Q. Which spectroscopic methods are essential for characterizing this compound and its derivatives?
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and Boc group integrity.
- IR spectroscopy : To identify carbonyl stretching frequencies (e.g., Boc carbonyl at ~1700 cm⁻¹).
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation analysis. These methods are routinely employed to verify intermediates and final products .
Q. How is the Boc group removed during derivatization, and what conditions prevent undesired side reactions?
Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used for Boc deprotection. Prolonged exposure (>20 hours) ensures complete removal. Temperatures above 80°C during earlier steps (e.g., cyclization) should be avoided to prevent premature Boc cleavage and byproduct formation .
Advanced Research Questions
Q. What strategies optimize the amidation of the carboxylic acid moiety with diverse amines?
Bis(pentafluorophenyl) carbonate (BPC) is preferred for activating the carboxylic acid due to its efficiency in forming stable pentafluorophenyl esters. Reaction with amines in the presence of triethylamine at room temperature for 12 hours achieves yields of 55–87%. Alternative activators (e.g., CDI, EEDQ) are less effective for sterically hindered amines .
Q. How can low yields during cyclocondensation or hydrolysis steps be troubleshooted?
Q. How do structural modifications influence biological activity, particularly in enzyme inhibition assays?
Substitutions on the carboxamide side chain significantly affect potency. For example:
- N-butylcarboxamide : Inhibits cathepsin K (IC50 ~25 µM).
- N-(2-picolyl)carboxamide : Targets cathepsin B (IC50 ~45 µM). Activity correlates with steric bulk and hydrogen-bonding capacity of the substituent .
Q. What analytical approaches resolve discrepancies in biological data between in vitro and in vivo models?
- Metabolic stability assays : Evaluate hepatic clearance using microsomal fractions.
- Plasma protein binding studies : Assess free drug concentration via ultrafiltration.
- Pharmacokinetic profiling : Monitor bioavailability and tissue distribution in rodent models .
Methodological Considerations
Q. What precautions ensure reproducibility in Boc-protected intermediate syntheses?
- Use anhydrous solvents (e.g., DCM, MeOH) to prevent hydrolysis.
- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients).
- Store intermediates at -20°C under nitrogen to avoid degradation .
Q. How are computational tools applied to predict reactivity or binding affinity for derivatives?
- Docking simulations (AutoDock Vina) : Model interactions with target enzymes (e.g., cathepsins).
- DFT calculations (Gaussian) : Predict regioselectivity in cyclization steps.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .
Data Contradictions and Validation
Q. How are conflicting reports on hydrolysis efficiency reconciled?
While NaOH hydrolysis fails due to ester stability, LiOH in methanol/water achieves partial conversion (54% yield). Contradictions may arise from solvent ratios or LiOH purity. Validation via TLC (silica, UV/iodine staining) and LC-MS is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
